molecular formula C9H5BrClN B11872522 5-Bromo-7-chloroisoquinoline

5-Bromo-7-chloroisoquinoline

Cat. No.: B11872522
M. Wt: 242.50 g/mol
InChI Key: AMFCDIZAAGUGCH-UHFFFAOYSA-N
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Description

5-Bromo-7-chloroisoquinoline: is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of bromine and chlorine atoms at the 5th and 7th positions, respectively, makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the use of N-chlorosuccinimide and sulfuric acid at controlled temperatures . The reaction conditions are carefully monitored to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and chlorination processes. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Chemistry: 5-Bromo-7-chloroisoquinoline is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays .

Medicine: Its derivatives have shown promise in treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved include signal transduction and metabolic processes, which can lead to various physiological effects .

Comparison with Similar Compounds

  • 7-Bromo-1-chloroisoquinoline
  • 5-Bromo-8-chloroisoquinoline
  • 6-Bromo-7-chloroisoquinoline

Comparison: While these compounds share a similar core structure, the position of the bromine and chlorine atoms can significantly affect their chemical and biological properties. For example, 5-Bromo-7-chloroisoquinoline’s unique substitution pattern provides distinct reactivity and binding characteristics compared to its analogs .

Properties

Molecular Formula

C9H5BrClN

Molecular Weight

242.50 g/mol

IUPAC Name

5-bromo-7-chloroisoquinoline

InChI

InChI=1S/C9H5BrClN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h1-5H

InChI Key

AMFCDIZAAGUGCH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)Cl)Br

Origin of Product

United States

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